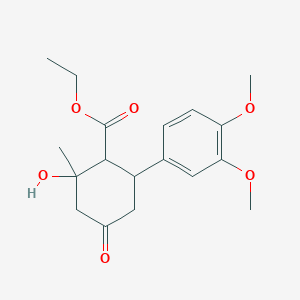
Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization under acidic conditions to form the cyclohexanone derivative. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the methoxy groups can participate in hydrogen bonding, while the carbonyl groups can act as electrophilic sites for nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate: This compound shares a similar methoxy-substituted aromatic ring but differs in its spirocyclic structure.
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Another compound with a methoxy-substituted aromatic ring, but with an indole core structure.
Uniqueness
Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate is unique due to its combination of functional groups and the cyclohexane ring, which provides a distinct set of chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
5415-57-6 |
|---|---|
Fórmula molecular |
C18H24O6 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H24O6/c1-5-24-17(20)16-13(9-12(19)10-18(16,2)21)11-6-7-14(22-3)15(8-11)23-4/h6-8,13,16,21H,5,9-10H2,1-4H3 |
Clave InChI |
MBDQYCYEBOCOMV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(CC(=O)CC1(C)O)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)

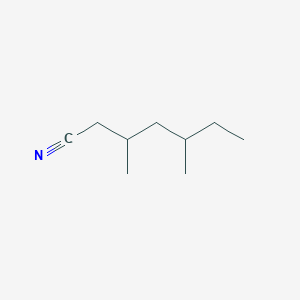
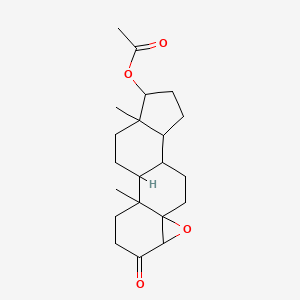



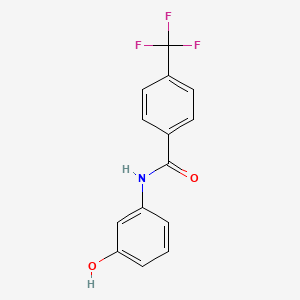
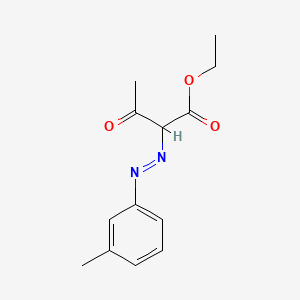
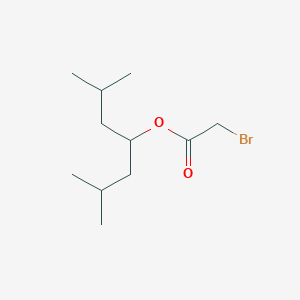
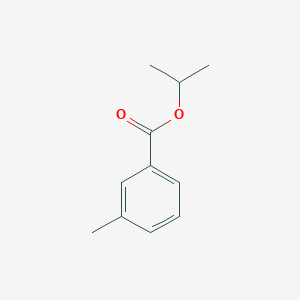
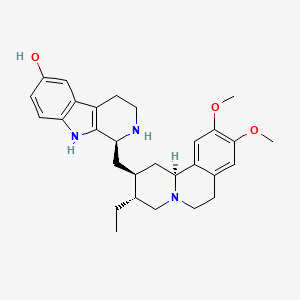
![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)
![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)
